molecular formula C11H11NO2 B13218297 3-(4-Methoxyphenyl)-3-methyloxirane-2-carbonitrile

3-(4-Methoxyphenyl)-3-methyloxirane-2-carbonitrile

Cat. No.: B13218297
M. Wt: 189.21 g/mol
InChI Key: IMOXLRIWRHYLMM-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenyl)-3-methyloxirane-2-carbonitrile is an organic compound with a complex structure that includes an oxirane ring, a methoxyphenyl group, and a carbonitrile group

Preparation Methods

The synthesis of 3-(4-Methoxyphenyl)-3-methyloxirane-2-carbonitrile can be achieved through several synthetic routes. One common method involves the reaction of 4-methoxybenzaldehyde with methylmagnesium bromide to form the corresponding alcohol, which is then converted to the oxirane ring through an epoxidation reaction.

Industrial production methods for this compound typically involve similar synthetic routes but are optimized for large-scale production. This includes the use of more efficient catalysts and reaction conditions to increase yield and reduce production costs .

Chemical Reactions Analysis

3-(4-Methoxyphenyl)-3-methyloxirane-2-carbonitrile undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

3-(4-Methoxyphenyl)-3-methyloxirane-2-carbonitrile has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-Methoxyphenyl)-3-methyloxirane-2-carbonitrile involves its interaction with specific molecular targets and pathways. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects. The carbonitrile group can also participate in interactions with enzymes and receptors, modulating their activity .

Comparison with Similar Compounds

3-(4-Methoxyphenyl)-3-methyloxirane-2-carbonitrile can be compared with other similar compounds, such as:

Properties

Molecular Formula

C11H11NO2

Molecular Weight

189.21 g/mol

IUPAC Name

3-(4-methoxyphenyl)-3-methyloxirane-2-carbonitrile

InChI

InChI=1S/C11H11NO2/c1-11(10(7-12)14-11)8-3-5-9(13-2)6-4-8/h3-6,10H,1-2H3

InChI Key

IMOXLRIWRHYLMM-UHFFFAOYSA-N

Canonical SMILES

CC1(C(O1)C#N)C2=CC=C(C=C2)OC

Origin of Product

United States

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